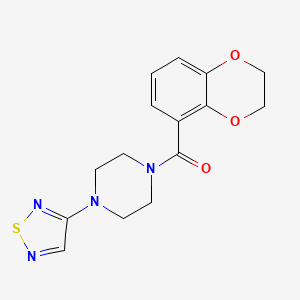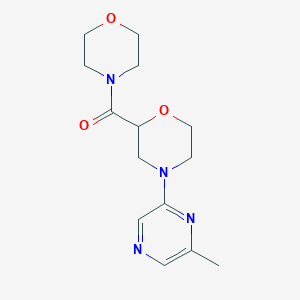![molecular formula C14H17N5 B12263266 2-cyclopropyl-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B12263266.png)
2-cyclopropyl-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ciclopropil-4-{3-[(1H-imidazol-1-il)metil]azetidin-1-il}pirimidina es un complejo compuesto orgánico que presenta un anillo de pirimidina sustituido con un grupo ciclopropil y un anillo de azetidina unido a una porción de imidazol
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-ciclopropil-4-{3-[(1H-imidazol-1-il)metil]azetidin-1-il}pirimidina típicamente implica reacciones orgánicas de varios pasos. El proceso comienza con la preparación del núcleo de pirimidina, seguido de la introducción del grupo ciclopropil y el anillo de azetidina. El paso final involucra la unión de la porción de imidazol.
Síntesis del Núcleo de Pirimidina: El núcleo de pirimidina se puede sintetizar utilizando una reacción de Biginelli, que involucra la condensación de urea, un aldehído y un éster β-ceto.
Introducción del Grupo Ciclopropil: El grupo ciclopropil se puede introducir mediante una reacción de ciclopropanación usando diazometano y un alqueno adecuado.
Formación del Anillo de Azetidina: El anillo de azetidina se puede sintetizar a través de una reacción de cierre de anillo de un precursor de amina adecuado.
Unión del Imidazol: El paso final involucra la alquilación del anillo de azetidina con un derivado de imidazol en condiciones básicas.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas de purificación estrictas como la cromatografía y la cristalización.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-ciclopropil-4-{3-[(1H-imidazol-1-il)metil]azetidin-1-il}pirimidina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en la porción de imidazol o en el anillo de pirimidina utilizando reactivos como haluros de alquilo o sulfonatos.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Haluros de alquilo en presencia de una base como el hidruro de sodio.
Productos Principales Formados
Oxidación: Formación de cetonas o ácidos carboxílicos correspondientes.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados alquilados.
Aplicaciones Científicas De Investigación
2-ciclopropil-4-{3-[(1H-imidazol-1-il)metil]azetidin-1-il}pirimidina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga como un posible candidato a fármaco para diversas enfermedades debido a sus características estructurales únicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y catalizadores.
Mecanismo De Acción
El mecanismo de acción de 2-ciclopropil-4-{3-[(1H-imidazol-1-il)metil]azetidin-1-il}pirimidina involucra su interacción con objetivos moleculares específicos. La porción de imidazol puede unirse a iones metálicos o enzimas, alterando su actividad. El anillo de pirimidina puede interactuar con los ácidos nucleicos, potencialmente afectando la expresión genética. El anillo de azetidina puede mejorar la estabilidad y la biodisponibilidad del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-(1H-Imidazol-2-il)piridina
- 4-(4,5-dicloro-1H-imidazol-2-il)-2-metil-1,4-dihidropiridina-3,5-dicarboxamida
Singularidad
2-ciclopropil-4-{3-[(1H-imidazol-1-il)metil]azetidin-1-il}pirimidina es única debido a su combinación de un grupo ciclopropil, un anillo de azetidina y una porción de imidazol. Esta estructura única imparte propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C14H17N5 |
|---|---|
Peso molecular |
255.32 g/mol |
Nombre IUPAC |
2-cyclopropyl-4-[3-(imidazol-1-ylmethyl)azetidin-1-yl]pyrimidine |
InChI |
InChI=1S/C14H17N5/c1-2-12(1)14-16-4-3-13(17-14)19-8-11(9-19)7-18-6-5-15-10-18/h3-6,10-12H,1-2,7-9H2 |
Clave InChI |
YKCQIXHMKJFXOK-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NC=CC(=N2)N3CC(C3)CN4C=CN=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzoxazole](/img/structure/B12263190.png)



![5-Methyl-4-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine](/img/structure/B12263210.png)
![3-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12263211.png)
![N-[1-(2-phenylethyl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12263226.png)
![6-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B12263232.png)
![3-{4-[6-(Dimethylamino)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12263236.png)
![2-(Morpholine-4-carbonyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B12263242.png)
![4-[(3,5-Difluorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12263247.png)

![2-{[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}benzonitrile](/img/structure/B12263253.png)
